molecular formula C7H7N3S B567128 N-methylthieno[2,3-d]pyrimidin-2-amine CAS No. 1263282-74-1

N-methylthieno[2,3-d]pyrimidin-2-amine

Cat. No.: B567128
CAS No.: 1263282-74-1
M. Wt: 165.214
InChI Key: RFQXXPLUFLYOQM-UHFFFAOYSA-N
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Description

N-methylthieno[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The structure of this compound consists of a thieno ring fused to a pyrimidine ring, with a methyl group attached to the nitrogen atom.

Scientific Research Applications

N-methylthieno[2,3-d]pyrimidin-2-amine has a wide range of applications in scientific research:

Safety and Hazards

The safety and hazards of thienopyrimidines can depend on their specific structures and biological activities. Some thienopyrimidines have been found to exhibit cytotoxic effects .

Future Directions

Thienopyrimidines hold a unique place in medicinal chemistry and have various biological activities . Therefore, they have the potential to be developed into effective therapeutic agents for various diseases. Future research could focus on the development of new thienopyrimidines as anti-inflammatory agents or anticancer medicines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylthieno[2,3-d]pyrimidin-2-amine typically involves a multi-step process. One common method starts with the commercially available methyl 2-aminothiophene-3-carboxylate and formimidamide. The synthesis proceeds through three main steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for higher yields and efficiency. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methylthieno[2,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine: A closely related compound with similar biological activities.

    Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with a fused pyridine ring, known for its anticancer properties.

    Thieno[3,2-d]pyrimidine: A structural isomer with different biological activities.

Uniqueness

N-methylthieno[2,3-d]pyrimidin-2-amine stands out due to its specific substitution pattern, which enhances its ability to interact with molecular targets like PI3K. This unique structure contributes to its potent biological activities and makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-methylthieno[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-8-7-9-4-5-2-3-11-6(5)10-7/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQXXPLUFLYOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C2C=CSC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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